tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate
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Overview
Description
2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester is a heterocyclic compound that has garnered attention in the field of synthetic chemistry This compound is characterized by its unique structure, which includes a bromine atom and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester typically involves multistep reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The imidazo[1,2-a][1,4]diazepine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be modified to enhance biological activity and selectivity.
Biological Studies: Researchers use this compound to study its interactions with biological targets, which can provide insights into its potential therapeutic effects.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it a useful tool in organic chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The bromine atom and tert-butyl ester group may play roles in binding to these targets, influencing the compound’s biological activity. Further research is needed to elucidate the exact pathways and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar imidazo core and have been studied for their medicinal properties.
Imidazo[1,5-a]pyrimidines: Another class of compounds with a similar structure, known for their potential as therapeutic agents.
Uniqueness
What sets 2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester apart is its specific substitution pattern, which includes the bromine atom and tert-butyl ester group.
Properties
Molecular Formula |
C12H18BrN3O2 |
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Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)8-4-5-16-7-9(13)15-10(16)6-14-8/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
YFLBQCPMDYDENM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN2C=C(N=C2CN1)Br |
Origin of Product |
United States |
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